2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl 4-methylbenzene-1-sulfonate
Overview
Description
2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl 4-methylbenzene-1-sulfonate is a fluorinated organic compound with the molecular formula C13H12F3NO3S2 and a molecular weight of 351.36 g/mol . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl 4-methylbenzene-1-sulfonate typically involves the reaction of 2,2,2-trifluoroethylamine with 4-methyl-1,3-thiazole-2-carboxylic acid, followed by sulfonation with 4-methylbenzenesulfonyl chloride . The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems ensures consistent quality and reduces the risk of human error .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as sodium hydride or potassium carbonate for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various derivatives with modified functional groups .
Scientific Research Applications
2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl 4-methylbenzene-1-sulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, making it a valuable moiety in drug design . The pathways involved often include inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Another fluorinated compound with similar reactivity but different applications.
Hexafluoroisopropyl methacrylate: Used in polymer chemistry with distinct properties compared to 2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl 4-methylbenzene-1-sulfonate.
Uniqueness
This compound is unique due to its combination of a trifluoromethyl group and a thiazole ring, which imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
[2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl] 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO3S2/c1-8-3-5-10(6-4-8)22(18,19)20-11(13(14,15)16)12-17-9(2)7-21-12/h3-7,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGGLCJJODBDTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C2=NC(=CS2)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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